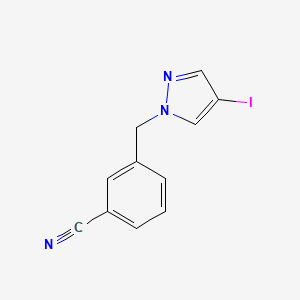

3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

Description

Properties

IUPAC Name |

3-[(4-iodopyrazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-2-9(4-10)5-13/h1-4,6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQSDXLSWNCJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile generally involves:

- Preparation of the 4-iodopyrazole intermediate.

- Introduction of the benzonitrile moiety via a suitable linker, often a methylene group.

- Use of strong bases to deprotonate the pyrazole nitrogen to enable nucleophilic substitution.

- Employing polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.

- Purification by flash chromatography to isolate the desired product.

Preparation of the 4-Iodopyrazole Intermediate

4-Iodopyrazole derivatives are commonly synthesized or obtained as starting materials. The iodination at the 4-position of pyrazole is crucial for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution on Benzyl Halides or Benzyl Derivatives

The attachment of the 4-iodopyrazol-1-ylmethyl group to the benzonitrile scaffold is commonly achieved via nucleophilic substitution involving:

- A benzonitrile derivative bearing a suitable leaving group (e.g., benzyl halide or benzyl alcohol converted into a better leaving group).

- Deprotonation of the pyrazole nitrogen with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

- Reaction in anhydrous polar aprotic solvents like DMF or DMSO at controlled temperatures (room temperature to 100 °C).

Representative Reaction Conditions and Yields

A typical procedure involves:

Specific Literature Example

- In a documented synthetic route, sodium hydride was added to a solution of 3-iodopyrazole in anhydrous DMSO at 0 °C and stirred for 30 minutes. Then, 4-chlorobenzonitrile derivatives were added, and the mixture was stirred overnight at room temperature or heated to 80–100 °C for several hours. The reaction was quenched with water, extracted with ethyl acetate, dried, and purified by flash chromatography to afford the target compound.

Purification and Characterization

- The crude product is typically purified by flash chromatography using silica gel columns and gradients of ethyl acetate in hexanes.

- Characterization is performed by LC-MS, 1H NMR, and 13C NMR to confirm the structure and purity.

- LC-MS data typically show molecular ion peaks consistent with the calculated mass of the compound (e.g., found m/z close to calculated molecular weight plus proton).

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | Sodium hydride (NaH), potassium tert-butoxide (t-BuOK) | Strong bases required for deprotonation |

| Solvent | Anhydrous DMSO or DMF | Polar aprotic solvents facilitate nucleophilic substitution |

| Temperature | 0 °C to 100 °C | Initial deprotonation at low temp; substitution at elevated temp |

| Reaction Time | 1–16 hours | Depending on substrates and conditions |

| Purification | Flash chromatography | Silica gel, EtOAc/hexanes gradient |

| Yield | 60–85% | Good to moderate yields reported |

Research Findings and Notes

- Moisture control is critical; reactions are performed under anhydrous conditions to avoid side reactions and decomposition of sensitive intermediates.

- The use of sodium hydride requires careful handling due to its reactivity and potential hazards.

- The choice of electrophile (benzyl halide or equivalent) affects the reaction rate and yield.

- Alternative methods such as "click chemistry" have been explored for related heterocyclic substitutions but are less common for this specific compound.

- The iodopyrazole moiety is stable under the reaction conditions but requires protection from excessive heat or moisture.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring or the benzonitrile moiety.

Coupling Reactions: The compound can engage in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or benzonitrile derivatives with altered functional groups.

Reduction Products: Reduction can yield amines or other reduced forms of the original compound.

Scientific Research Applications

Pharmacological Applications

3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile has been studied for its potential as a small molecule inhibitor in various biological systems. Research indicates that compounds with similar structures exhibit significant activity against certain targets, such as the CYP121A1 enzyme, which is involved in mycobacterial infections. The binding affinity of these compounds can be influenced by structural modifications, which can enhance their efficacy as antimycobacterial agents .

Case Study: Antimycobacterial Activity

A study focused on biaryl pyrazole derivatives showed that modifications in the linker between the pyrazole and other functional groups could lead to varying levels of antimycobacterial activity. For instance, a specific series with short linkers demonstrated low minimum inhibitory concentration (MIC) values, indicating strong activity against Mycobacterium tuberculosis .

Chemical Synthesis

The compound's reactivity allows it to serve as a precursor in various synthetic pathways. It can participate in palladium-catalyzed direct arylation reactions, which are critical for constructing complex organic molecules. The presence of the iodo group enhances its reactivity in cross-coupling reactions, making it a valuable building block for synthesizing more complex structures .

Table: Reactivity in Palladium-Catalyzed Reactions

| Reaction Type | Conditions | Yield (%) | Observations |

|---|---|---|---|

| Intermolecular Direct Arylation | Pd catalyst at 150°C | Low | De-iodination side-products observed |

| Intramolecular Direct Arylation | Pd catalyst at 80°C | High | Selectivity towards desired products |

Material Science

In addition to its biological applications, the compound has potential uses in materials science. Its ability to form stable complexes with metals suggests applications in catalysis and the development of new materials with specific electronic properties. The nitrile group can participate in coordination chemistry, leading to novel metal-organic frameworks (MOFs) that could be utilized for gas storage or separation technologies .

Mechanism of Action

The mechanism by which 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile exerts its effects depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Material Properties: In material science, the compound’s electronic structure can influence its conductivity or photoluminescence.

Comparison with Similar Compounds

Structural Analogues

The table below compares 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile with structurally related compounds from the literature:

Key Observations :

- Substituent Effects: The 4-iodo group in the target compound distinguishes it from analogs with azido (), methoxybenzofuro (), or pyridazine () substituents. Iodine’s polarizability may enhance binding in biological targets or optoelectronic materials compared to smaller halogens or non-halogen groups .

- Linker Flexibility: The methylene linker in the target compound provides conformational flexibility, contrasting with rigid amino () or sulfanyl methyl () linkers. This flexibility could influence pharmacokinetics or material stability .

- Functional Group Synergy : The nitrile group is a common feature, enabling hydrogen bonding or serving as a precursor for further functionalization (e.g., conversion to carboxylic acids or tetrazoles) .

Physicochemical Properties

- Spectroscopic Features : The nitrile group in analogs (e.g., ) shows a characteristic IR peak at ~2228 cm⁻¹. Iodo substitution would increase molecular weight (vs. azido or methyl groups) and alter solubility (e.g., reduced water solubility) .

- Thermal Stability : reports a melting point of 94.1–95.4°C for its azido analog; iodine’s bulk may lower the target compound’s melting point .

Biological Activity

3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme interactions, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₈N₃I

Molecular Weight : 297.11 g/mol

Density : Approximately 1.5 g/cm³

Boiling Point : Not explicitly stated, but typically high due to the presence of halogens.

The compound features a pyrazole moiety substituted with an iodine atom and a benzonitrile group, which may influence its reactivity and biological interactions.

The biological activity of 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine substituent may enhance lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering their activity and influencing downstream signaling pathways.

Enzyme Interactions

Research indicates that 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile can modulate the activity of certain enzymes through competitive or non-competitive inhibition. This modulation can affect key biochemical reactions within cells, suggesting potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the range of 10-20 μg/mL, indicating potent activity .

- Cancer Cell Line Studies : The compound has been tested against several cancer cell lines, showing cytotoxic effects. For instance, it induced apoptosis in breast cancer cells with an IC50 value of approximately 15 μM .

- Synergistic Effects with Other Drugs : Combination studies revealed that when used alongside traditional chemotherapeutic agents, the compound enhanced their efficacy, suggesting potential for combination therapies in cancer treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromopyrazole | Bromine substitution on pyrazole | Lower lipophilicity may limit membrane penetration |

| Benzonitrile | Nitrile group attached to benzene | Lack of halogen may reduce reactivity |

| 5-Iodopyrazole | Iodine substitution at position 5 | Different position may alter binding affinity |

The presence of the iodine atom and the specific arrangement of functional groups in 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile contribute to its distinct reactivity and biological interactions compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-iodopyrazol-1-ylmethyl)-benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzonitrile derivatives often involves coupling reactions, such as Suzuki-Miyaura or nucleophilic substitution, to introduce substituents like pyrazole rings. For iodinated analogs, halogen exchange or direct iodination using iodine monochloride (ICl) under controlled temperatures (0–25°C) is common. Optimization requires monitoring reaction kinetics via HPLC or TLC, adjusting stoichiometry of iodinating agents, and maintaining anhydrous conditions to prevent byproducts . For pyrazole coupling, copper-catalyzed "click" chemistry (e.g., azide-alkyne cycloaddition) may improve regioselectivity .

Q. How can X-ray crystallography be applied to confirm the molecular structure of 3-(4-iodopyrazol-1-ylmethyl)-benzonitrile?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection at low temperatures (e.g., 193 K) reduces thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with attention to iodine’s high electron density, which may require tweaking absorption corrections. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure reliability .

Q. What safety protocols are critical when handling 3-(4-iodopyrazol-1-ylmethyl)-benzonitrile in the lab?

- Methodological Answer : Use NIOSH-approved face shields and EN 166-compliant goggles to prevent eye exposure. Skin protection requires full-coverage lab coats and nitrile gloves. Fume hoods are mandatory during synthesis to avoid inhalation of volatile iodinated intermediates. Emergency procedures include rinsing eyes with water for 15+ minutes and using activated charcoal for accidental ingestion. Regular air quality monitoring is advised, as iodinated compounds may release toxic vapors upon decomposition .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s electronic properties and binding interactions in biological targets?

- Methodological Answer : The iodine atom’s polarizability enhances halogen bonding with electron-rich residues (e.g., carbonyl groups in enzymes). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can quantify charge distribution, while Surface Plasmon Resonance (SPR) assays measure binding affinity to targets like kinases or receptors. Comparative studies with non-iodinated analogs reveal iodine’s role in improving binding entropy, as seen in nAChR studies with similar benzonitrile derivatives .

Q. What analytical strategies resolve discrepancies between computational predictions and experimental data (e.g., solubility, reactivity)?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete force fields in simulations. Validate computational models (e.g., COSMO-RS for solubility) against experimental data from shake-flask assays or nephelometry. For reactivity mismatches, in situ IR spectroscopy tracks intermediate formation, while High-Resolution Mass Spectrometry (HRMS) identifies unexpected adducts. Iterative refinement of computational parameters (e.g., dielectric constants) improves alignment .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodological Answer : SAR requires synthesizing analogs with systematic modifications (e.g., replacing iodine with bromine, altering pyrazole substituents). Test compounds in parallelized assays (e.g., enzyme inhibition, cellular cytotoxicity). Use multivariate analysis (PCA or PLS) to correlate structural features (logP, H-bond donors) with activity. For example, benzonitrile derivatives with electron-withdrawing groups showed enhanced kinase inhibition in prior studies .

Q. What advanced spectroscopic techniques characterize iodine’s role in the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C are monitored via LC-MS/MS to detect deiodination. Nuclear Quadrupole Resonance (NQR) spectroscopy probes iodine’s electronic environment, while X-ray Photoelectron Spectroscopy (XPS) confirms oxidation states. Accelerated stability testing (40°C/75% RH) identifies degradation pathways, complemented by Arrhenius modeling to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.